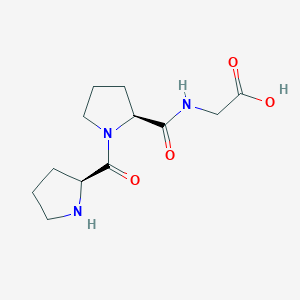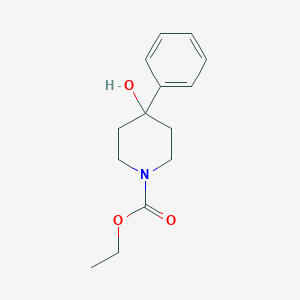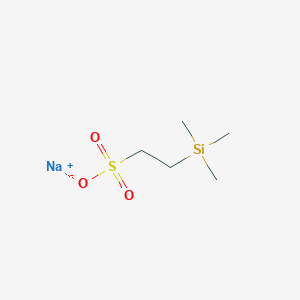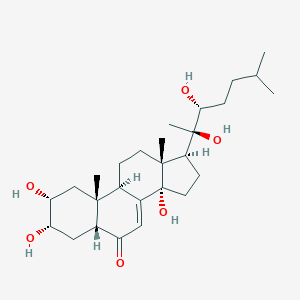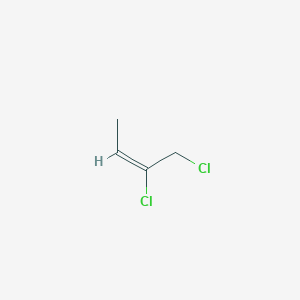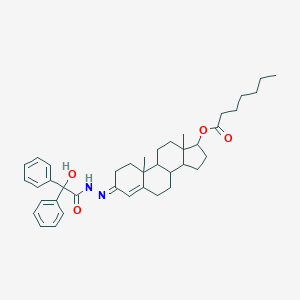
Testosterone enantate benzilic acid hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testosterone enantate benzilic acid hydrazone, also known as TEBAH, is a derivative of testosterone that has been synthesized for research purposes. It is a non-steroidal compound that has been shown to have potential applications in the fields of medicine and sports science.
Mecanismo De Acción
Testosterone enantate benzilic acid hydrazone acts on androgen receptors in the body, which are responsible for the effects of testosterone. It has been shown to have a similar mechanism of action to testosterone, but with less androgenic effects. Testosterone enantate benzilic acid hydrazone has been shown to increase protein synthesis and muscle mass, which could be beneficial for athletes and individuals with muscle wasting conditions.
Efectos Bioquímicos Y Fisiológicos
Testosterone enantate benzilic acid hydrazone has been shown to have anabolic effects on muscle tissue, which could lead to increased muscle mass and strength. It has also been shown to increase bone density, which could be beneficial for individuals with osteoporosis. However, Testosterone enantate benzilic acid hydrazone has also been shown to have some androgenic effects, which could lead to unwanted side effects such as acne and hair loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Testosterone enantate benzilic acid hydrazone has several advantages for use in lab experiments. It is a non-steroidal compound, which makes it easier to handle and store than testosterone. It also has a longer half-life than testosterone, which allows for less frequent dosing in animal studies. However, Testosterone enantate benzilic acid hydrazone has some limitations, such as its potential androgenic effects, which could confound the results of studies investigating its anabolic effects.
Direcciones Futuras
There are several future directions for research on Testosterone enantate benzilic acid hydrazone. One area of interest is its potential use in the treatment of muscle wasting conditions, such as sarcopenia. Another area of interest is its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models. Additionally, further research is needed to investigate the potential side effects of Testosterone enantate benzilic acid hydrazone, as well as its long-term safety and efficacy.
Métodos De Síntesis
Testosterone enantate benzilic acid hydrazone can be synthesized by reacting testosterone enantate with benzilic acid hydrazide in the presence of a catalyst. The reaction results in the formation of Testosterone enantate benzilic acid hydrazone, which can be purified using various chromatography techniques. The synthesis process has been optimized to produce high yields of Testosterone enantate benzilic acid hydrazone with high purity.
Aplicaciones Científicas De Investigación
Testosterone enantate benzilic acid hydrazone has been used in various scientific research studies to investigate its potential applications in medicine and sports science. It has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes and individuals with muscle wasting conditions. Testosterone enantate benzilic acid hydrazone has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal models.
Propiedades
Número CAS |
18625-33-7 |
|---|---|
Nombre del producto |
Testosterone enantate benzilic acid hydrazone |
Fórmula molecular |
C34H48N2O4 |
Peso molecular |
624.9 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1 |
Clave InChI |
PTVXYACXDYZNID-OMNSAQKUSA-N |
SMILES isomérico |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C/C(=N/NC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)/CCC34C)C |
SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
SMILES canónico |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



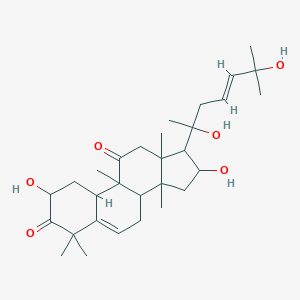
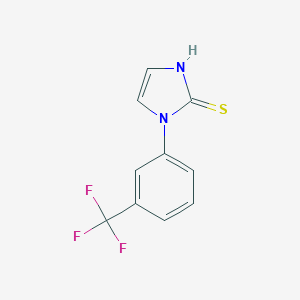
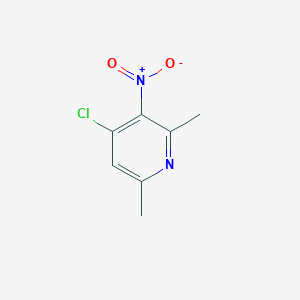
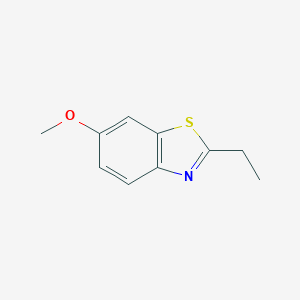
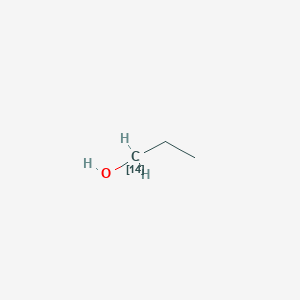
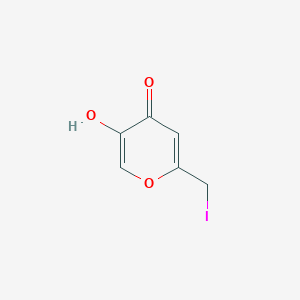
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
